molecular formula C18H16N2O B7461555 (E)-N-benzyl-3-(4-cyanophenyl)-N-methylprop-2-enamide

(E)-N-benzyl-3-(4-cyanophenyl)-N-methylprop-2-enamide

Katalognummer B7461555
Molekulargewicht: 276.3 g/mol
InChI-Schlüssel: UBKAWRBOAFZTBZ-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-benzyl-3-(4-cyanophenyl)-N-methylprop-2-enamide, commonly known as compound 1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of N-benzylideneanilines and exhibits interesting biological properties that make it a promising candidate for drug development.

Wirkmechanismus

The exact mechanism of action of compound 1 is not fully understood. However, it is believed to act through the modulation of various signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. In addition, it has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and GABA.
Biochemical and Physiological Effects:
Compound 1 exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. It also exhibits anticonvulsant activity in animal models of epilepsy. In addition, it has been shown to induce apoptosis in cancer cells, leading to cell death.

Vorteile Und Einschränkungen Für Laborexperimente

Compound 1 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of interesting biological properties. However, there are also some limitations to its use in lab experiments. For example, it has poor solubility in water, which can make it difficult to administer in vivo. In addition, it exhibits low bioavailability, which can limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for the study of compound 1. One area of interest is the development of more effective formulations that improve its solubility and bioavailability. Another area of interest is the study of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further studies to elucidate its exact mechanism of action and to identify potential targets for drug development.
Conclusion:
In conclusion, compound 1 is a synthetic compound that exhibits a range of interesting biological properties. It has potential therapeutic applications in the treatment of inflammation, pain, epilepsy, and cancer. While there are some limitations to its use in lab experiments, there are also several future directions for its study. Further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.

Synthesemethoden

Compound 1 can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between N-methyl-3-oxobutanamide and 4-cyanobenzaldehyde in the presence of benzylamine. The reaction proceeds under mild conditions and results in the formation of (E)-N-benzyl-3-(4-cyanophenyl)-N-methylprop-2-enamide. The purity of the compound can be improved using recrystallization techniques.

Wissenschaftliche Forschungsanwendungen

Compound 1 has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Compound 1 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.

Eigenschaften

IUPAC Name

(E)-N-benzyl-3-(4-cyanophenyl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-20(14-17-5-3-2-4-6-17)18(21)12-11-15-7-9-16(13-19)10-8-15/h2-12H,14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKAWRBOAFZTBZ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-benzyl-3-(4-cyanophenyl)-N-methylprop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.